Cas no 38589-09-2 (2-4-(piperidin-1-yl)phenylethan-1-amine)

2-4-(piperidin-1-yl)phenylethan-1-amine structure
38589-09-2 structure
Product Name:2-4-(piperidin-1-yl)phenylethan-1-amine
CAS No:38589-09-2
MF:C13H20N2
MW:204.311303138733
CID:1077858
PubChem ID:217327
Update Time:2025-04-20

2-4-(piperidin-1-yl)phenylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Piperidin-1-yl-phenyl)-ethylamine
    • 2-(4-(piperidin-1-yl)phenyl)ethanamine
    • 2-(4-piperidin-1-ylphenyl)-ethylamine
    • 2-(4-piperidin-1-yl-phenyl)ethylamine
    • 2-(4-Piperidinophenyl)-ethylamin
    • 2-(4-piperidylphenyl)ethylamine
    • 2-[4-(piperidin-1-yl)phenyl]ethanamine
    • 4-piperidin-1-yl-phenethylamine
    • 4-Piperidinophenyl-ethylamin
    • AC1L52F0
    • AC1Q54AQ
    • CTK7E7450
    • 2-(4-Piperidinophenyl)ethylamine
    • 2-4-(piperidin-1-yl)phenylethan-1-amine
    • 2-[4-(piperidin-1-yl)phenyl]ethan-1-amine
    • AT16313
    • 38589-09-2
    • AKOS000303337
    • DTXSID30276913
    • SCHEMBL12496493
    • EN300-40983
    • F2188-0018
    • CHEMBL3302631
    • 2-(4-piperidin-1-ylphenyl)ethanamine
    • MDL: MFCD08449806
    • Inchi: 1S/C13H20N2/c14-9-8-12-4-6-13(7-5-12)15-10-2-1-3-11-15/h4-7H,1-3,8-11,14H2
    • InChI Key: HTKAXRQMCRKDSV-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC(CCN)=CC=2)CCCCC1

Computed Properties

  • Exact Mass: 204.162648646g/mol
  • Monoisotopic Mass: 204.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • Density: 1.030±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (6.3 g/l) (25 º C),

2-4-(piperidin-1-yl)phenylethan-1-amine Pricemore >>

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